2-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide 2-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16301457
InChI: InChI=1S/C24H31NO5/c1-14(2)13-28-20-8-7-18-15(3)19(23(27)30-22(18)16(20)4)11-21(26)25-17-9-10-29-24(5,6)12-17/h7-8,17H,1,9-13H2,2-6H3,(H,25,26)
SMILES:
Molecular Formula: C24H31NO5
Molecular Weight: 413.5 g/mol

2-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide

CAS No.:

Cat. No.: VC16301457

Molecular Formula: C24H31NO5

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide -

Specification

Molecular Formula C24H31NO5
Molecular Weight 413.5 g/mol
IUPAC Name 2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2,2-dimethyloxan-4-yl)acetamide
Standard InChI InChI=1S/C24H31NO5/c1-14(2)13-28-20-8-7-18-15(3)19(23(27)30-22(18)16(20)4)11-21(26)25-17-9-10-29-24(5,6)12-17/h7-8,17H,1,9-13H2,2-6H3,(H,25,26)
Standard InChI Key BVPHKFAPAMLUEL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC(=O)NC3CCOC(C3)(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

The compound is a coumarin derivative with a molecular formula of C₂₄H₃₁NO₅ and a molecular weight of 413.5 g/mol. Its IUPAC name, 2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2,2-dimethyloxan-4-yl)acetamide, reflects its hybrid structure comprising a chromen-2-one core, a prenyloxy substituent, and a tetrahydro-2H-pyran acetamide side chain.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₃₁NO₅
Molecular Weight413.5 g/mol
IUPAC Name2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2,2-dimethyloxan-4-yl)acetamide
Canonical SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC(=O)NC3CCOC(C3)(C)C
InChI KeyBVPHKFAPAMLUEL-UHFFFAOYSA-N

Structural Features

The molecule’s core consists of a chromen-2-one scaffold (a bicyclic structure with a benzopyran backbone) substituted at positions 3, 4, 7, and 8. Notably:

  • Position 3: An acetamide group linked to a 2,2-dimethyltetrahydro-2H-pyran moiety.

  • Position 7: A prenyloxy (2-methylprop-2-en-1-yl) ether group.

  • Positions 4 and 8: Methyl substituents.

The tetrahydro-2H-pyran ring introduces conformational rigidity, while the prenyloxy group may enhance lipophilicity, potentially influencing membrane permeability.

Synthesis and Characterization

Synthetic Methodology

Synthesis involves multi-step organic reactions, typically starting with functionalization of the coumarin core. Key steps include:

  • Prenylation: Introduction of the 2-methylprop-2-en-1-yl group via nucleophilic substitution or Mitsunobu reaction.

  • Acetamide Formation: Coupling of the chromen-3-yl acetic acid derivative with 2,2-dimethyltetrahydro-2H-pyran-4-amine using carbodiimide-based activation.

  • Purification: Chromatographic techniques to isolate the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR: Distinct signals for the prenyloxy methyl groups (δ 1.6–1.8 ppm), coumarin aromatic protons (δ 6.5–8.0 ppm), and tetrahydro-2H-pyran protons (δ 3.0–4.0 ppm).

  • ¹³C NMR: Peaks corresponding to the carbonyl groups (δ 165–175 ppm) and quaternary carbons of the coumarin core.

In Silico and Preclinical Insights

ADMET Profiling

Computational models predict favorable absorption and moderate blood-brain barrier permeability, but potential hepatotoxicity due to cytochrome P450 interactions.

Patent Landscape

While no direct patents cover this compound, JPH0545021B2 discloses coumarin derivatives with similar substituents for imaging applications, highlighting the scaffold’s versatility .

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